molecular formula C8H10ClNO B3321739 2-Chloro-6-ethoxyaniline CAS No. 1379333-71-7

2-Chloro-6-ethoxyaniline

Cat. No.: B3321739
CAS No.: 1379333-71-7
M. Wt: 171.62 g/mol
InChI Key: HKZCDUWEZAWMSR-UHFFFAOYSA-N
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Description

2-Chloro-6-methylaniline (CAS 87-63-8) is an aromatic amine derivative with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol . Its structure features a chloro group at the 2-position and a methyl group at the 6-position of the aniline ring. This compound is commercially available for research and industrial applications, such as intermediates in dye synthesis, agrochemicals, and pharmaceuticals . Key properties include:

  • SMILES: CC1=CC=CC(Cl)=C1N
  • IUPAC Name: 2-chloro-6-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-ethoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the reduction of 2-chloro-6-nitroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid. The nitro group is reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The starting material, 2-chloroaniline, is first nitrated to form 2-chloro-6-nitroaniline. This intermediate is then reduced using catalytic hydrogenation or other reducing agents to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder, tin(II) chloride (SnCl2), and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-Chloro-6-ethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxyaniline depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between 2-Chloro-6-methylaniline and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
2-Chloro-6-methylaniline 87-63-8 C₇H₈ClN Cl (2), CH₃ (6) 141.60 High polarity due to Cl and NH₂
5-Chloro-2-methylaniline 95-81-8 C₇H₈ClN Cl (5), CH₃ (2) 141.60 Substituent position alters reactivity
2-Chloro-6-fluoroaniline - C₆H₅ClFN Cl (2), F (6) 145.56 Fluorine increases electronegativity
2-Ethyl-6-methylaniline 24549-06-2 C₉H₁₃N C₂H₅ (2), CH₃ (6) 135.21 Bulkier ethyl group affects solubility
3-Chloro-6-methyl-2-nitroaniline 13852-53-4 C₇H₇ClN₂O₂ Cl (3), CH₃ (6), NO₂ (2) 200.60 Nitro group enhances reactivity

Sources :

Biological Activity

2-Chloro-6-ethoxyaniline is an aromatic amine compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C8H10ClNC_8H_{10}ClN, with a molecular weight of 171.63 g/mol. The compound features a chloro group and an ethoxy substituent on the aniline ring, which influences its reactivity and biological properties.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It may interact with receptors, modulating signaling pathways that lead to physiological responses.

These interactions can lead to observed biological activities such as antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. A notable study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-715.2
A54920.5

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various substituted anilines, including this compound, revealed significant activity against resistant bacterial strains. This emphasizes the compound's potential utility in developing new antibiotics.
  • Anticancer Research : Another research project focused on the anticancer properties of substituted anilines found that this compound induced apoptosis in cancer cells through caspase activation, highlighting its mechanism of action in cancer therapy.

Safety and Toxicological Profile

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Toxicological studies have indicated that the compound may exhibit cytotoxicity at higher concentrations, necessitating careful consideration in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-ethoxyaniline, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and ethoxylation steps. A common approach is the reduction of a nitro precursor (e.g., 2-chloro-6-ethoxy-nitrobenzene) using iron powder in acidic conditions (HCl) or catalytic hydrogenation with palladium on carbon . For higher yields, optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, hydrogenation at 60°C under 3 atm H₂ with 5% Pd/C in ethanol achieves >85% conversion.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic proton signals between δ 6.5–7.2 ppm (split due to chlorine and ethoxy substituents) and a singlet for the NH₂ group (~δ 4.5–5.0 ppm, exchangeable).
  • IR : Stretching vibrations at ~3450 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C ether), and 750 cm⁻¹ (C–Cl).
  • Mass Spectrometry : Molecular ion peak at m/z 171.6 (C₈H₁₀ClNO⁺) with fragmentation patterns indicating loss of Cl (Δ m/z 35) or ethoxy groups .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Treat with oxidizing agents (e.g., KMnO₄ in H₂SO₄) to degrade aromatic amines before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions .
  • Basis Sets : Employ 6-311++G(d,p) for geometry optimization and frequency calculations.
  • Key Parameters : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the ethoxy group lowers the LUMO energy, enhancing susceptibility to electrophilic attack .

Q. What strategies can be employed to resolve contradictions in reported reaction yields or byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or chlorinated side products).
  • Kinetic Studies : Vary reaction times and monitor intermediates via in-situ FTIR.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) reduce side reactions compared to protic solvents .
  • Case Study : A 2025 study showed that replacing HCl with H₂SO₄ during nitro-group reduction reduced byproduct formation by 30% .

Q. What computational approaches are recommended for modeling the interaction of this compound with biological targets, and how do these interactions inform potential pharmacological applications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The chlorine atom may occupy hydrophobic pockets, while the ethoxy group hydrogen-bonds with active-site residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity. For example, chlorine’s electronegativity enhances binding affinity to bacterial dihydrofolate reductase .

Properties

IUPAC Name

2-chloro-6-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZCDUWEZAWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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